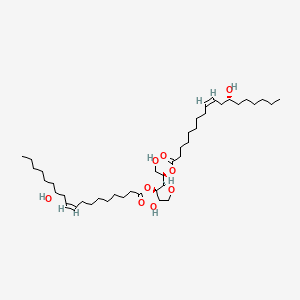
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt is an organic compound known for its applications in various industrial and scientific fields. This compound is characterized by its complex structure, which includes a naphthyl group, a sulpho group, and a phenoxyacetic acid moiety. It is commonly used in the production of fluorescent whitening agents and has significant applications in the textile, paper, and detergent industries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt typically involves multiple steps. One common method starts with the reduction of nitronaphthalene, followed by sulfonation and further reactions to introduce the phenoxyacetic acid group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of continuous reactors, efficient separation techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulpho group to sulfonic acids or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenoxyacetic acid compounds. These products can have different properties and applications depending on the specific modifications made to the original compound .
科学的研究の応用
(4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
作用機序
The mechanism of action of (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt involves its interaction with specific molecular targets and pathways. The sulpho group and phenoxyacetic acid moiety play crucial roles in its binding to target molecules, leading to various biochemical effects. These interactions can modulate enzyme activities, alter cellular signaling pathways, and affect the overall function of biological systems .
類似化合物との比較
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: This compound shares a similar naphthyl and sulpho group structure but lacks the phenoxyacetic acid moiety.
Phenoxyacetic acid: While it contains the phenoxyacetic acid group, it does not have the naphthyl and sulpho groups present in (4-((5-Hydroxy-7-sulpho-2-naphthyl)amino)phenoxy)acetic acid, sodium salt.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and physical properties. These properties make it particularly effective as a fluorescent whitening agent and useful in various scientific and industrial applications .
特性
CAS番号 |
85720-95-2 |
|---|---|
分子式 |
C18H13NNa2O7S |
分子量 |
433.3 g/mol |
IUPAC名 |
disodium;2-[4-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)amino]phenoxy]acetate |
InChI |
InChI=1S/C18H15NO7S.2Na/c20-17-9-15(27(23,24)25)8-11-7-13(3-6-16(11)17)19-12-1-4-14(5-2-12)26-10-18(21)22;;/h1-9,19-20H,10H2,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
InChIキー |
XHNFPIXZIJIJCL-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


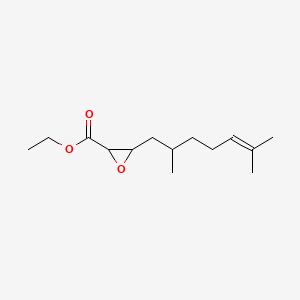

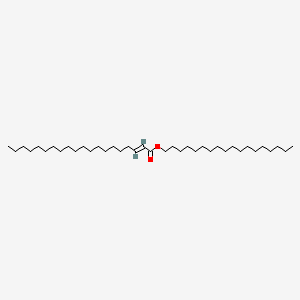
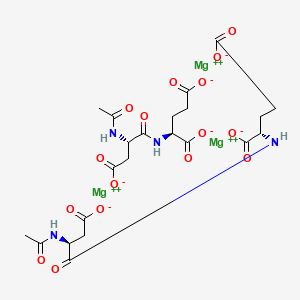

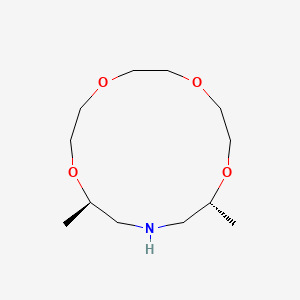
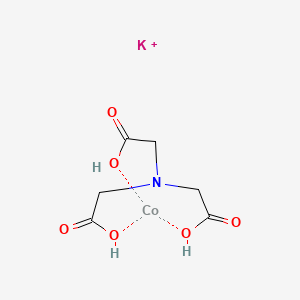
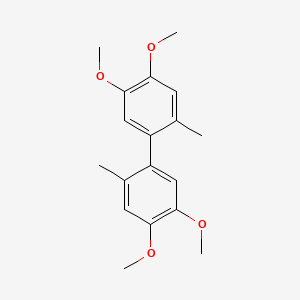

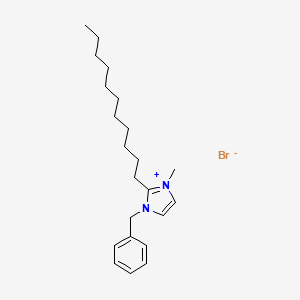
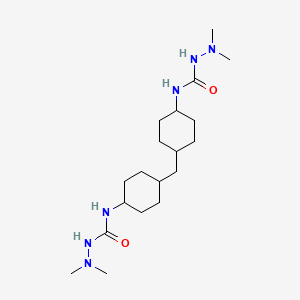
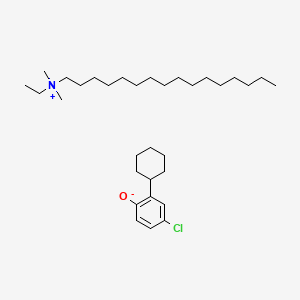
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
